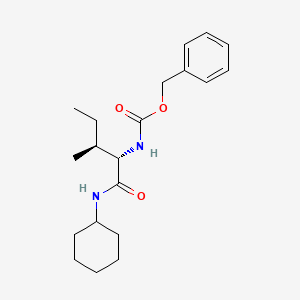![molecular formula C7H16Cl2N2 B7944878 endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)
endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methyl-2-butenol.
Formation of Bromoacetate: The precursor is reacted with bromoacetyl bromide in the presence of sodium bicarbonate to form bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline medium to form alpha-diazoacetate.
Intramolecular Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation using a transition metal catalyst, such as Ru(II), to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of bulk reagents and efficient reaction conditions to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
科学的研究の応用
endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials
作用機序
The mechanism of action of endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with biological molecules, potentially affecting their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 6-Amino-3-methyl-3-azabicyclo[3.1.1]heptane dihydrochloride
Uniqueness
endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
6-methyl-6-azabicyclo[3.1.1]heptan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-6-2-5(8)3-7(9)4-6;;/h5-7H,2-4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQJRGIYNPZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7944799.png)



![5-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944830.png)
![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)





![5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7944899.png)

